molecular formula C11H12O B105691 2-Ethyl-5-methylbenzofuran CAS No. 17133-95-8

2-Ethyl-5-methylbenzofuran

Cat. No. B105691
CAS RN: 17133-95-8
M. Wt: 160.21 g/mol
InChI Key: GQHVHQOJJFDUKW-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylbenzofuran is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fusion of a benzene ring with a furan ring. The specific structure of 2-ethyl-5-methylbenzofuran would include a benzene ring fused with a furan ring, with ethyl and methyl substituents at the 2 and 5 positions, respectively. Although none of the provided papers directly discuss 2-ethyl-5-methylbenzofuran, they do provide insights into the synthesis, structure, and properties of related benzofuran derivatives.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids is developed through a regioselective 5-exo-dig bromocyclization, which could potentially be adapted for the synthesis of 2-ethyl-5-methylbenzofuran[“]. Another method involves the electrochemical aryl radical generation and 5-exo cyclization followed by carboxylation of 2-allyloxybromobenzenes[“]. These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 2-ethyl-5-methylbenzofuran.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex and is often determined using X-ray diffraction and NMR methods. For example, the molecular structure of a related compound, cis-2-[(N-propionyl-N-ethylamino)-3-(2′,5′-dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydrobenzofuran], was determined by these methods, which could be relevant for understanding the structure of 2-ethyl-5-methylbenzofuran[“].

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from benzofuran carboxylic acid suggests that the benzofuran moiety can be functionalized to create diverse compounds[“]. Additionally, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from benzofuran oximes and iodobenzenes via a palladium-catalyzed reaction indicates that the benzofuran core can participate in complex transformations[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific substituents. For example, the optical properties of a series of benzofuran derivatives were investigated, showing that absorption and emission spectra can be influenced by the substituents on the benzofuran core[“]. This suggests that the physical and chemical properties of 2-ethyl-5-methylbenzofuran would need to be determined experimentally to understand its behavior in different environments.

Scientific research applications

Synthesis and Antimicrobial Activity

2-Ethyl-5-methylbenzofuran derivatives have been synthesized and evaluated for antimicrobial activity. For instance, Abdel-Aziz et al. (2009) explored the synthesis of novel 2-substituted-3-methylbenzofuran derivatives with significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Synthesis and Optical Properties

Jiang et al. (2012) focused on synthesizing novel benzofuran derivatives and analyzing their UV-vis absorption and fluorescence spectral characteristics. This study highlighted how the optical properties of these compounds vary with different substituents (Jiang, Liu, Lv, & Zhao, 2012).

Chemical Synthesis Processes

Kucerovy et al. (1997) described an efficient large-scale synthesis process for a chemical entity involving benzofuran, highlighting its potential in pharmaceutical manufacturing (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Potential Antitumor Agents

Pieters et al. (1999) investigated a series of dihydrobenzofuran lignans and related compounds as potential antitumor agents, noting their ability to inhibit tubulin polymerization and displaying promising activity in leukemia and breast cancer cell lines (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).

Analysis of Benzofuran Derivatives

Research by Orphanou et al. (2000) involved the synthesis and characterization of near-monodisperse electron acceptor homopolymers of benzofuran derivatives, contributing to the understanding of these compounds in polymer science (Orphanou, Simmons, & Patrickios, 2000).

Exploration of Biological Activities

Wang et al. (2004) synthesized and evaluated the cytotoxic and antiplatelet activities of dibenzofuran- and carbazole-substituted oximes, revealing their potential in medical applications (Wang, Chen, Kuo, & Liao, 2004).

properties

IUPAC Name

2-ethyl-5-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-10-7-9-6-8(2)4-5-11(9)12-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHVHQOJJFDUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497276
Record name 2-Ethyl-5-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-methylbenzofuran

CAS RN

17133-95-8
Record name 2-Ethyl-5-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17133-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran, 2-ethyl-5-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, H Wang, JP Wan - The Journal of Organic Chemistry, 2014 - ACS Publications
One-pot reactions involving acyl chlorides, phosphorus ylides, and o-iodophenols with copper catalysis have been established for the rapid synthesis of functionalized benzofurans. …
Number of citations: 41 pubs.acs.org

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